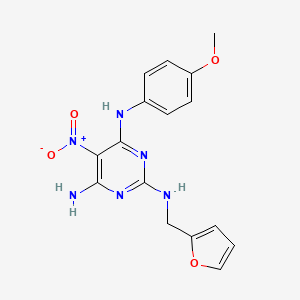
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine, also known as FMePy, is a novel compound that has gained significant attention in scientific research for its potential therapeutic applications. FMePy belongs to the class of pyrimidine derivatives and has shown promising results in various in vitro and in vivo studies.
Wirkmechanismus
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine exerts its therapeutic effects by inhibiting various key enzymes and pathways involved in cancer cell proliferation, bacterial and fungal growth, and neurodegeneration. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby preventing cancer cell proliferation. In bacterial and fungal cells, this compound inhibits the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, leading to cell death. In neurodegenerative disorders, this compound exerts its neuroprotective effects by scavenging free radicals and inhibiting oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes in cancer cells. In bacterial and fungal cells, this compound has been shown to disrupt cell membrane integrity, inhibit DNA synthesis, and induce cell death. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress-induced neuronal damage, improve cognitive function, and enhance neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. This compound is also highly soluble in water, making it easy to work with in various assays. However, this compound has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has shown promising results in various scientific research studies, and several future directions can be explored to further understand its potential therapeutic applications. Some of the future directions include:
1. Investigating the synergistic effects of this compound with other anticancer or antimicrobial agents.
2. Exploring the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its optimal dosing and administration.
4. Developing novel formulations of this compound for improved bioavailability and targeted delivery.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research studies for its potential therapeutic applications. This compound has demonstrated potent antiproliferative, antibacterial, antifungal, and neuroprotective effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine can be synthesized by a straightforward and efficient method using commercially available starting materials. The synthesis involves the condensation of 4-methoxyaniline, furfural, and barbituric acid in the presence of a catalyst, followed by nitration and reduction steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, this compound has demonstrated excellent antibacterial and antifungal activity against several pathogenic microorganisms. In neurodegenerative disorder research, this compound has shown neuroprotective effects against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
2-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-25-11-6-4-10(5-7-11)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-26-12/h2-8H,9H2,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPXDZCLCFKARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

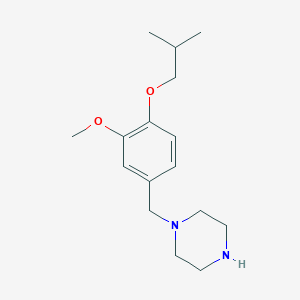
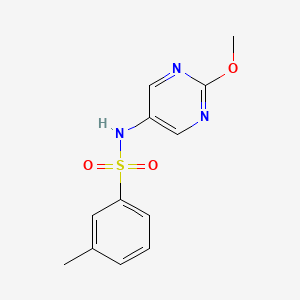
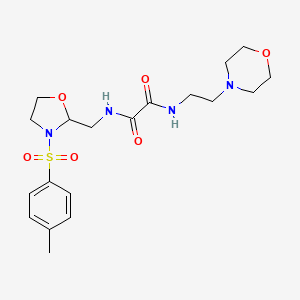
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)
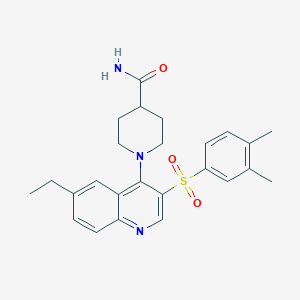
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)
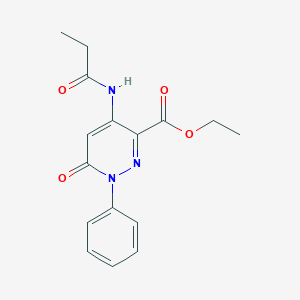
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
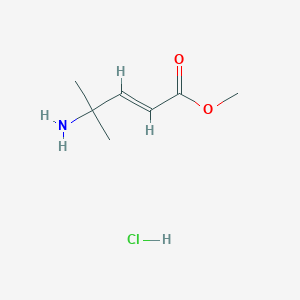
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)
![Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2949266.png)
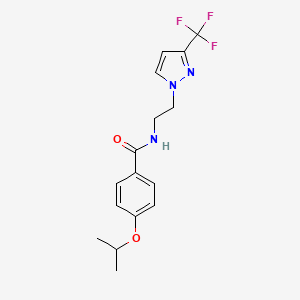
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2949268.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)